TAK-901

概要

説明

TAK-901は、オーロラBキナーゼの多標的阻害剤として研究されている薬剤です。オーロラキナーゼは、有糸分裂と細胞分裂の重要な制御因子であり、そのため癌治療の標的として魅力的です。 This compoundは、新規のアザカルボリンキナーゼヒンジバインダーケモタイプに由来し、オーロラBキナーゼの強力な阻害を示しますが、オーロラAキナーゼは阻害しません .

準備方法

TAK-901は、アザカルボリンコア構造の形成を含む一連の化学反応によって合成されます。合成経路には、以下の手順が含まれます。

- 環化反応によるアザカルボリンコアの形成。

- キナーゼ阻害特性を強化するための官能基の導入。

- 最終化合物の精製と特性評価 .

This compoundの工業的生産方法は、高収率と高純度を確保するために最適化された反応条件を用いた大規模合成が含まれます。 このプロセスには、化合物の整合性と効力を維持するための厳しい品質管理措置が含まれます .

化学反応の分析

TAK-901は、以下を含むさまざまな化学反応を起こします。

酸化: this compoundは、特定の条件下で酸化されて酸化誘導体となる可能性があります。

還元: 還元反応は、this compoundの官能基を修飾し、生物学的活性を変化させる可能性があります。

置換: This compoundは、特定の原子または基が他の原子または基に置き換えられる置換反応を起こすことができ、異なる特性を持つアナログの形成につながります.

これらの反応で使用される一般的な試薬と条件には、酸化剤、還元剤、さまざまな触媒が含まれます。 これらの反応から生成される主な生成物は、通常、官能基が修飾されたthis compoundの誘導体です .

科学研究への応用

This compoundは、以下を含むさまざまな科学研究に大きな可能性を示しています。

科学的研究の応用

TAK-901 has shown significant potential in various scientific research applications, including:

Cancer Research: this compound has demonstrated potent activity against multiple human solid tumor types and leukemia models in preclinical studies.

Cell Cycle Studies: this compound is used to study the role of Aurora B kinase in mitosis and cell division.

Drug Development: this compound is being investigated as a potential therapeutic agent for various cancers.

作用機序

TAK-901は、有糸分裂の重要な制御因子であるオーロラBキナーゼを阻害することで効果を発揮します。オーロラBキナーゼは、ヒストンH3のリン酸化、染色体の分離、および細胞質分裂に関与しています。 This compoundによるオーロラBキナーゼの阻害は、癌細胞における染色体の配向異常、紡錘体チェックポイント機能のサイレンシング、および多倍体誘導につながります .

This compoundは、アポトーシス調節因子BAXを活性化することで、癌細胞のアポトーシスも誘導します。 この作用機序により、this compoundは癌治療の有望な候補となっています .

類似化合物との比較

TAK-901は、オーロラBキナーゼの選択的阻害と多標的アプローチにより、他のオーロラキナーゼ阻害剤とは異なります。類似の化合物には、以下が含まれます。

VX-680: オーロラA、B、およびCキナーゼに対して活性を持つ別のオーロラキナーゼ阻害剤。

AZD1152: オーロラBキナーゼの選択的阻害剤。

MLN8237: オーロラAキナーゼの阻害剤.

This compoundの独自性は、オーロラBキナーゼの強力で選択的な阻害であり、癌研究と治療のための貴重なツールとなっています .

生物活性

TAK-901 is an investigational compound classified as an Aurora B kinase inhibitor, which has shown promise in the treatment of various cancers, particularly glioblastoma and other solid tumors. This article delves into the biological activity of this compound, summarizing key research findings, mechanisms of action, and clinical implications.

This compound targets Aurora B kinase, a protein crucial for proper chromosome segregation during cell division. Inhibition of Aurora B leads to several cellular responses:

- Induction of Polyploidy : this compound causes cells to undergo polyploidy, a condition where cells have more than two paired (homologous) sets of chromosomes. This is particularly observed in cancer cell lines such as prostate cancer (PC3) and acute myeloid leukemia (HL60) .

- Suppression of Histone H3 Phosphorylation : this compound inhibits the phosphorylation of histone H3, a substrate for Aurora B, thereby disrupting normal mitotic processes .

- Cell Cycle Arrest and Apoptosis : The compound induces cell cycle arrest and apoptosis in cancer cells, contributing to its efficacy as an anticancer agent .

In Vitro Studies

Numerous studies have evaluated the efficacy of this compound in various cancer cell lines. The compound demonstrates potent inhibitory effects with IC50 values ranging from 40 to 500 nmol/L across different models:

| Cancer Cell Line | IC50 (nmol/L) |

|---|---|

| Glioblastoma (GBM) | 50 - 200 |

| Prostate Cancer (PC3) | 40 - 500 |

| Acute Myeloid Leukemia (HL60) | 100 - 300 |

This compound's ability to synergize with other treatments has also been noted. For instance, it enhances the effects of BCL-xL inhibitors by inducing apoptosis through the activation of BAX .

In Vivo Efficacy

In vivo studies using rodent xenograft models have shown that this compound effectively inhibits tumor growth across various human solid tumor types:

- Ovarian Cancer Model (A2780) : Complete tumor regression was observed.

- Glioblastoma Models : this compound significantly reduced tumor volume and increased survival rates in treated mice .

The pharmacodynamic responses observed in these models correlate with the retention of this compound in tumor tissues, indicating effective targeting and inhibition of Aurora B activity .

Case Studies

- Glioblastoma Multiforme (GBM) :

- Combination Therapy :

Clinical Development

This compound has entered phase I clinical trials targeting advanced hematologic malignancies and solid tumors. The ongoing studies aim to evaluate its safety profile, optimal dosing strategies, and preliminary efficacy outcomes .

特性

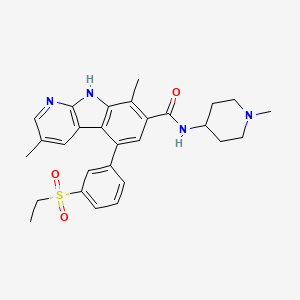

IUPAC Name |

5-(3-ethylsulfonylphenyl)-3,8-dimethyl-N-(1-methylpiperidin-4-yl)-9H-pyrido[2,3-b]indole-7-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H32N4O3S/c1-5-36(34,35)21-8-6-7-19(14-21)23-15-22(28(33)30-20-9-11-32(4)12-10-20)18(3)26-25(23)24-13-17(2)16-29-27(24)31-26/h6-8,13-16,20H,5,9-12H2,1-4H3,(H,29,31)(H,30,33) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKDACQVEJIVHMZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)C1=CC=CC(=C1)C2=CC(=C(C3=C2C4=C(N3)N=CC(=C4)C)C)C(=O)NC5CCN(CC5)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H32N4O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70583097 | |

| Record name | 5-[3-(Ethanesulfonyl)phenyl]-3,8-dimethyl-N-(1-methylpiperidin-4-yl)-9H-pyrido[2,3-b]indole-7-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70583097 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

504.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

934541-31-8 | |

| Record name | TAK-901 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0934541318 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | TAK-901 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12756 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 5-[3-(Ethanesulfonyl)phenyl]-3,8-dimethyl-N-(1-methylpiperidin-4-yl)-9H-pyrido[2,3-b]indole-7-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70583097 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TAK-901 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DM9UIR23R7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。